molecular formula C11H19NO3 B141526 Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 147804-30-6

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B141526
M. Wt: 213.27 g/mol
InChI Key: ULSBMKGFFFMGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660744B1

Procedure details

A mixture of trimethylsulfoxonium iodide (2.62 g, 0.012 mol) and sodium hydride (0.44 g, 0.011 mol) in anhydrous dimethylsulfoxide (30 mL) was stirred at room temperature under an atmosphere of nitrogen for thirty minutes. The reaction mixture was cooled to 10° C. and tert-butyl 4-oxo-1-piperidinecarboxylate (2.0 g, 0.010 mol) in anhydrous dimethylsulfoxide (10 mL) was added. The reaction mixture was warmed to room temperature and stirred for one and a half hours. The mixture was poured into an aqueous saturated ammonium chloride solution (60 mL). The water phase was extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with water (1×60 mL) and brine (1×50 mL) and dried over sodium sulfate. The solvent was removed under reduced pressure to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2.12 g, 0.0099 mol).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[O:9]=[C:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1.[Cl-].[NH4+]>CS(C)=O>[O:9]1[C:10]2([CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]2)[CH2:2]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
0.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of nitrogen for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for one and a half hours
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (1×60 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0099 mol
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.